1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the use of condensation agents such as formic acid, orthoesters, Lawesson’s reagent, and hypervalent iodine reagents .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting kinases such as c-Met and VEGFR-2.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another triazolopyridine derivative with similar structural features.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a different fusion pattern of the triazole and pyridine rings.
Uniqueness: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone is unique due to its specific substitution pattern and the presence of an ethanone group, which imparts distinct chemical reactivity and biological activity compared to other triazolopyridine derivatives.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-3-11-5-9-10-8(11)4-7/h2-5H,1H3 |
InChI Key |
XJGPZDOTKNUDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NN=CN2C=C1 |
Origin of Product |
United States |
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